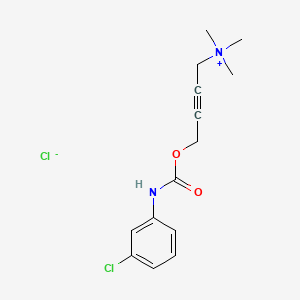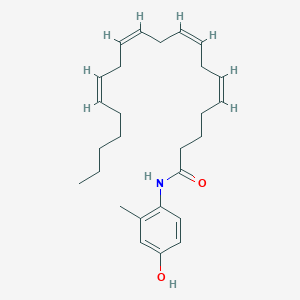![molecular formula C25H27N3O3S B1662339 N-[2,6-双(1-甲基乙基)苯基]-N'-[4-[(4-硝基苯基)硫代]苯基]脲 CAS No. 228544-65-8](/img/structure/B1662339.png)
N-[2,6-双(1-甲基乙基)苯基]-N'-[4-[(4-硝基苯基)硫代]苯基]脲
描述
VULM 1457 是一种有效的胆固醇酰基转移酶 (酰基辅酶 A) 抑制剂 。它显著减少肾上腺髓质素 (AM) 的产生和分泌,并下调人肝母细胞上的 AM 受体。 此外,VULM 1457 表现出显著的降脂活性,并改善了心肌缺血再灌注损伤的预后
科学研究应用
化学: 它作为酰基辅酶 A 抑制剂的作用使其与脂质代谢研究相关。
生物学: 研究人员可以探索它对与胆固醇稳态相关的细胞过程的影响。
医学: 研究它对 AM 产生和脂质水平的影响可能带来治疗上的见解。
工业: 虽然工业生产方法尚未公开,但它的降脂特性可能具有工业意义。
作用机制
VULM 1457 发挥作用的精确机制尚未阐明。它可能涉及与酰基辅酶 A 和与脂质代谢和 AM 信号通路相关的下游途径的相互作用。
生化分析
Biochemical Properties
N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating their activity . The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and, consequently, their catalytic efficiency.
Cellular Effects
The effects of N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to manage oxidative stress . Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to shifts in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including sustained changes in gene expression and enzyme activity . Additionally, the stability of the compound in various experimental conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detoxification and stress response. At higher doses, it can lead to toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects are often observed, where a specific dosage range elicits a significant biological response, beyond which the effects may plateau or become detrimental.
Metabolic Pathways
N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For instance, this compound may influence pathways related to oxidative stress and detoxification, thereby impacting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in various cellular compartments . The compound’s distribution can influence its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects on cellular processes.
Subcellular Localization
N-[2,6-Bis(1-methylethyl)phenyl]-N’-[4-[(4-nitrophenyl)thio]phenyl]urea exhibits distinct subcellular localization patterns, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects . For example, localization to the mitochondria may enhance its role in modulating oxidative stress responses, while presence in the nucleus could influence gene expression and transcriptional regulation.
化学反应分析
VULM 1457 可能经历与其抑制酰基辅酶 A 相关的反应。虽然缺乏有关具体反应的详细资料,但它可能与脂质代谢中涉及的细胞途径相互作用。这些反应的常用试剂和条件没有明确记录。
相似化合物的比较
不幸的是,现有的文献中没有提到具体的类似化合物。进一步的研究可能会揭示其他类似物或相关分子。
准备方法
不幸的是,文献中没有提供 VULM 1457 的具体合成路线和反应条件。 它被合成作为酰基辅酶 A 抑制剂,靶向胆固醇酰基转移酶 。工业生产方法尚未公开。
属性
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[4-(4-nitrophenyl)sulfanylphenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-16(2)22-6-5-7-23(17(3)4)24(22)27-25(29)26-18-8-12-20(13-9-18)32-21-14-10-19(11-15-21)28(30)31/h5-17H,1-4H3,(H2,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFITGBWVLQNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433020 | |
| Record name | N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228544-65-8 | |
| Record name | N-[2,6-Di(propan-2-yl)phenyl]-N'-{4-[(4-nitrophenyl)sulfanyl]phenyl}urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






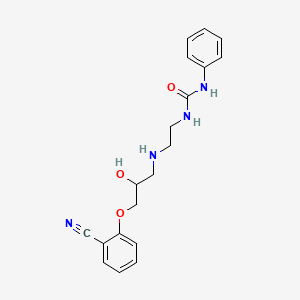
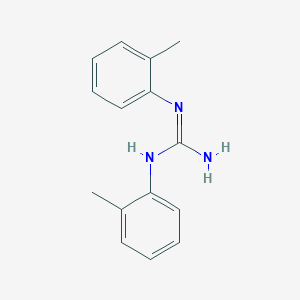
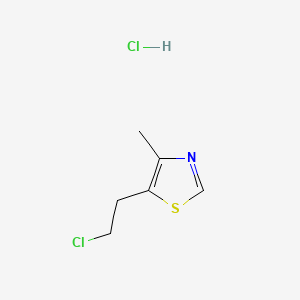
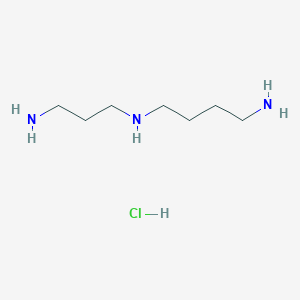
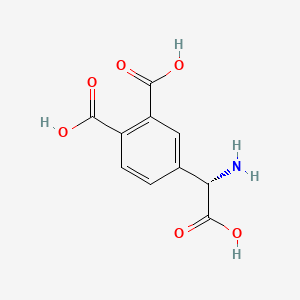
![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B1662273.png)
![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)

